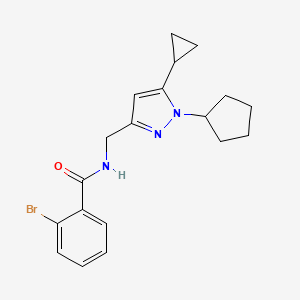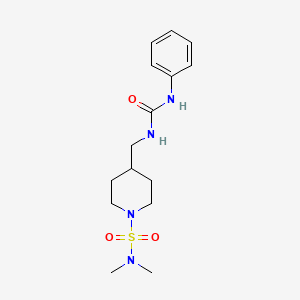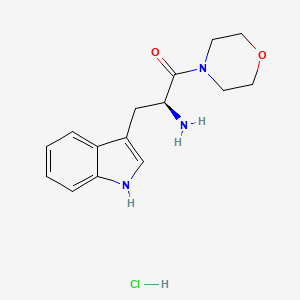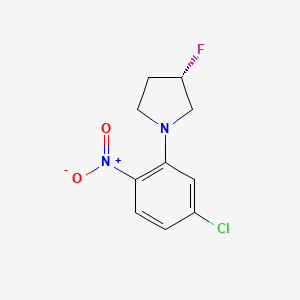
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition : Compounds with structural features similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide have been reviewed for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes. Such inhibitors are critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating potential research applications in pharmacokinetics and drug development (Khojasteh et al., 2011).
Synthetic Opioid Analysis : Research on novel synthetic opioids, particularly N-substituted benzamides and acetamides, highlights the importance of structural analysis and modification in developing substances with desired pharmacological properties. This suggests that this compound could be a candidate for modification and study in the context of designing new therapeutic agents or understanding opioid receptor interactions (Sharma et al., 2018).
Heterocyclic Chemistry : The synthesis and applications of heterocyclic compounds like quinoxalines, pyrazoles, and benzimidazoles in dyes, pharmaceuticals, and as catalyst ligands offer insights into the diverse roles that similar compounds can play in chemical research. This encompasses the development of new materials, drugs, and biologically active molecules, suggesting potential research avenues for this compound in these areas (Pareek & Kishor, 2015).
Antimicrobial Activity : The monoterpene p-Cymene, found in over 100 plant species and known for its range of biological activities including antimicrobial effects, underscores the potential for compounds with similar structural characteristics to be investigated for their antimicrobial properties. This suggests a research application in the development of new antimicrobial agents or in studies aimed at understanding the mechanisms of antimicrobial resistance and activity (Marchese et al., 2017).
Antioxidant Properties and Radical Scavenging : Chromones and their derivatives have been identified for their antioxidant potential, capable of neutralizing active oxygen and cutting off free radicals, which can delay or inhibit cell impairment leading to various diseases. Research into compounds like this compound could explore similar antioxidant properties, contributing to the development of therapeutic agents aimed at preventing or treating oxidative stress-related conditions (Yadav et al., 2014).
Propriétés
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBYQMKXQRGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)
![2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide](/img/structure/B2727079.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/no-structure.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-thiophen-2-ylprop-2-enamide](/img/structure/B2727088.png)

![N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide](/img/structure/B2727094.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)
![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)